tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(mercaptomethyl)-6-azaspiro[34]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials
Cyclization Reaction: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions such as the use of a strong base or acid catalyst, elevated temperatures, and inert atmosphere to ensure the formation of the desired spirocyclic structure.
Introduction of tert-Butyl Ester: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and an appropriate carboxylic acid derivative. This step may require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Introduction of Mercaptomethyl Group: The mercaptomethyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent. This step may require the use of a base such as sodium hydride (NaH) to deprotonate the thiol and promote the nucleophilic attack on the electrophilic carbon center.
Industrial Production Methods
Industrial production of tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate may involve optimization of the synthetic routes to ensure high yield and purity of the final product. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions using suitable nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Amides, esters
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s spirocyclic structure and functional groups make it a potential candidate for drug design and development. It can be used as a scaffold for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of complex organic molecules. Its functional groups allow for further derivatization and modification to access a wide range of chemical space.
Material Science: The rigid spirocyclic structure of the compound can be utilized in the design and synthesis of novel materials with unique properties. It can be incorporated into polymers, dendrimers, and other macromolecular structures to enhance their stability and performance.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels through various mechanisms, including:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding or catalysis.
Receptor Modulation: The compound may interact with receptors on the cell surface or within the cell to modulate their activity and trigger specific cellular responses.
Ion Channel Blockade: The compound may block ion channels by binding to their pore regions and preventing the flow of ions across the cell membrane.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but with a different ring size and functional groups.
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but with two nitrogen atoms in the ring.
By comparing these compounds, researchers can gain insights into the unique features and potential advantages of this compound in various applications.
Eigenschaften
Molekularformel |
C13H23NO2S |
---|---|
Molekulargewicht |
257.39 g/mol |
IUPAC-Name |
tert-butyl 2-(sulfanylmethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C13H23NO2S/c1-12(2,3)16-11(15)14-5-4-13(9-14)6-10(7-13)8-17/h10,17H,4-9H2,1-3H3 |
InChI-Schlüssel |
GNAHJFBORBAVEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.